2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
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Description
2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H19FN4O2S2 and its molecular weight is 382.47. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research has been conducted on the synthesis of hybrid molecules containing thiadiazole moieties and investigating their biological activities. For instance, a study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of compounds containing thiadiazole nuclei and their antimicrobial, antilipase, and antiurease activities. The study found that some synthesized compounds possessed good to moderate antimicrobial activity against tested microorganisms, and select compounds exhibited antiurease and antilipase activities (Başoğlu et al., 2013).
Antimicrobial and Antibacterial Activities
Another study by Tumosienė et al. (2012) focused on synthesizing azole derivatives from propanehydrazide and evaluating their antibacterial activity. The research highlighted the synthesis of 1,3,4-oxadiazole derivatives and their effectiveness against Rhizobium radiobacter, indicating potential antibacterial applications (Tumosienė et al., 2012).
Noncovalent Interactions and Crystallographic Insights
A study by El-Emam et al. (2020) provided quantitative assessment of noncovalent interactions in N-substituted thiadiazole derivatives, offering insights from crystallographic and quantum theory analyses. The study found that these compounds exhibit significant noncovalent interactions, suggesting potential for various applications based on molecular recognition and binding properties (El-Emam et al., 2020).
properties
IUPAC Name |
2-ethyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S2/c1-3-10(4-2)14(23)19-15-20-21-16(25-15)24-9-13(22)18-12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRATVCVVBEBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide |
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